3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride
Description
3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride is a propanolamine derivative featuring a methoxy-substituted benzylamino group. The methoxy group at the 2-position of the benzyl ring likely enhances solubility in polar solvents due to its electron-donating nature, while the hydrochloride salt improves stability and bioavailability. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, particularly in anticancer or central nervous system (CNS)-targeting drugs .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13;/h2-3,5-6,12-13H,4,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTBJJHDQFTKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052544-20-3 | |
| Record name | 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methoxybenzylamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and bases, depending on the desired substitution product.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects.
- Biological Activity : Research indicates that 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride exhibits significant biological activities, including potential anti-inflammatory and analgesic effects. These properties make it a candidate for further investigation in drug formulation .
2. Biochemistry
- Buffering Agent : This compound functions effectively as a non-ionic organic buffering agent, maintaining pH levels within biological systems, particularly in the range of 6 to 8.5. This is crucial for experiments requiring stable pH conditions .
- Enzyme Interactions : Studies have shown that it can interact with enzymes, influencing their activity through hydrogen bonding and hydrophobic interactions. Such interactions are essential for understanding enzyme kinetics and mechanisms .
3. Material Science
- Polymer Synthesis : The compound's reactivity allows it to be utilized in synthesizing polymers with specific properties. Its methoxy group can participate in various chemical reactions to form new materials with desired characteristics .
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Enzyme Inhibition : Research demonstrated that 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride effectively inhibited specific enzymes involved in inflammatory pathways, suggesting its potential role in developing anti-inflammatory drugs .
- Buffering Capacity Assessment : Experiments conducted to evaluate its buffering capacity indicated that the compound maintained pH stability in various biological assays, confirming its utility in biochemical research settings .
Mechanism of Action
The mechanism of action of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Substituent Impact Analysis:
- Electron-Donating Groups (e.g., Methoxy): Enhance solubility in aqueous media and may improve binding affinity to polar biological targets. The methoxy group in 3-[(2-Methoxybenzyl)amino]-1-propanol HCl contrasts with electron-withdrawing groups like chlorine in 3-[(2-Chloroethyl)amino]-1-propanol HCl, which increase reactivity in substitution reactions .
- Chlorine Substituents : Chloroethyl or chlorobenzyl groups (e.g., CAS 40722-80-3 and 1269104-92-8) improve electrophilicity, making these compounds suitable for alkylation or cyclization reactions in drug synthesis .
- Phenoxy vs. Benzylamino Groups: The phenoxy ether linkage in 1-amino-3-(3-methoxyphenoxy)-2-propanol HCl (CAS 1609400-65-8) may confer greater metabolic stability compared to benzylamino derivatives, which are prone to oxidative degradation .
Physicochemical and Spectroscopic Properties
- Solubility : Hydrochloride salts generally exhibit high water solubility. The methoxy group in the target compound likely enhances this property relative to chlorinated analogs.
- UV/Vis Characteristics: While 3,4-Methylenedioxycathinone HCl shows a λmax of 233 nm due to its conjugated system , the target compound’s benzylamino group may absorb at higher wavelengths (~250–270 nm), typical of aromatic amines.
- LogP and PSA : Chlorinated derivatives (e.g., CAS 40722-80-3) have higher LogP (1.39) and lower polar surface area (PSA: 32.26 Ų), suggesting greater lipophilicity compared to methoxy-substituted analogs, which may have lower LogP and higher PSA .
Biological Activity
3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride (CAS No. 1052544-20-3) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxybenzyl moiety attached to a propanol backbone, which may influence its interaction with biological targets. The hydrochloride salt form enhances solubility, making it suitable for various in vitro and in vivo studies.
The biological activity of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Recent investigations have shown that derivatives similar to 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs demonstrated activity against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 1–32 µg/mL, indicating potent antibacterial effects .
Anticancer Activity
Studies evaluating the anticancer potential of related compounds have indicated promising results. For example, certain derivatives showed IC50 values below 10 µg/mL against human cancer cell lines such as HeLa and MCF-7, suggesting significant cytotoxicity . The mechanism likely involves apoptosis induction and inhibition of cell proliferation.
Antioxidant Activity
Antioxidant properties have also been observed in related compounds, which may contribute to their therapeutic potential. In vitro assays revealed that some derivatives exhibited strong radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the biological activity of compounds structurally related to 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride:
- Antimicrobial Efficacy : A study demonstrated that a series of cinnamamide derivatives showed effective inhibition against clinical strains of MRSA with MIC values ranging from 1–4 µg/mL .
- Anticancer Potential : Research on a similar class of compounds reported IC50 values for various cancer cell lines, indicating that structural modifications can significantly enhance anticancer activity.
- Mechanistic Insights : Investigations into the binding affinities and selectivities of these compounds revealed interactions with dopamine receptors, suggesting potential applications in neuropharmacology .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
